molecular formula C17H20N2 B1266521 1-Benzyl-2-phenylpiperazine CAS No. 5368-33-2

1-Benzyl-2-phenylpiperazine

Cat. No. B1266521
CAS RN: 5368-33-2
M. Wt: 252.35 g/mol
InChI Key: FELMQTQLBFMOHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-2-phenylpiperazine involves several steps, starting from basic chemical substrates to the final compound. A notable synthesis route includes the reaction of phenylacetic acid with phosphorus trichloride and bromine, followed by interaction with ethylenediamine and reduction with lithium aluminum hydride to achieve a yield of 31.7% (Xuan Yun, 2003). Another method highlights a protecting group-free, environmentally friendly synthesis via continuous-flow hydrogenation, demonstrating scalability and efficiency (Jing Liu, A. Fitzgerald, N. Mani, 2012).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-phenylpiperazine and its derivatives has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. Studies reveal detailed insights into the compound's structural conformation and the significance of its functional groups in determining molecular interactions and stability (Meher El Glaoui, M. Zeller, E. Jeanneau, C. Ben Nasr, 2010).

Chemical Reactions and Properties

1-Benzyl-2-phenylpiperazine participates in various chemical reactions, including its role as a precursor in the synthesis of complex molecules. Its reactivity with other chemical entities, such as alkynes and alkenes, through [3+2] cycloadditions, demonstrates its versatility in forming isoxazolines and isoxazolidines, which can be further transformed into functionalized piperazines and amino alcohols (R. Bernotas, Ginette Adams, 1996).

Physical Properties Analysis

The physical properties of 1-Benzyl-2-phenylpiperazine, including solubility, melting point, and crystalline structure, are crucial for its application in various domains. The crystal structure analysis reveals the compound's solid-state configuration, highlighting the importance of intermolecular interactions in determining its physical characteristics (Zarife Sibel Gül, Ş. Işık, B. Tozkoparan, M. Ertan, 2007).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-2-phenylpiperazine, including its reactivity, stability, and interaction with biological molecules, have been explored in various studies. Its ability to act as a ligand for sigma receptors and its selectivity and affinity towards these receptors have been demonstrated, providing insights into its potential therapeutic applications (R. Nahas, J. Lever, S. Z. Lever, 2008).

Scientific Research Applications

Versatility in Medicinal Chemistry

1-Benzyl-2-phenylpiperazine is a derivative of N-phenylpiperazine, a versatile scaffold in medicinal chemistry. Recent studies highlight its potential in creating new classes of hits and prototypes for various therapeutic fields beyond the central nervous system (CNS) disorders. This diversification of applications is achieved through appropriate substitution of the molecular skeleton (Maia, Tesch, & Fraga, 2012).

Role in Cardiac Electrophysiology and Beta-blocking Activity

A series of arylpiperazines, including derivatives like 1-Benzyl-2-phenylpiperazine, have been explored for their potential in incorporating both class II (beta-receptor blocking) and class III antiarrhythmic properties. These compounds have shown significant prolongation of action potential duration in cardiac Purkinje fibers and demonstrated beta-receptor affinity, making them potential candidates for treating arrhythmias (Phillips et al., 1992).

Antagonistic Activity at P2X7 Receptors

1-Benzyl-5-aryltetrazoles, a class including 1-Benzyl-2-phenylpiperazine, have been identified as novel antagonists for the P2X7 receptor. These compounds have been evaluated for their ability to inhibit calcium flux and IL-1beta release in cell lines, showing potential in models of neuropathic pain (Nelson et al., 2006).

Potential Intracellular Calcium Activity

Substituted 1,4-benzoxazines with 1-Benzyl-2-phenylpiperazine structures have shown moderate activity on intracellular calcium, particularly those with a homoveratrylamino moiety. These compounds suggest potential applications in modulating intracellular calcium activity (Bourlot et al., 1998).

Antimicrobial Properties

Hydrazones of 1-Benzyl-2-phenylpiperazine have been synthesized and tested for in vitro antibacterial activity against various pathogens. Some of these compounds have shown bactericidal and bacteriostatic actions, indicating their potential use in antimicrobial applications (Yung, Mahony, & Whitehouse, 1971).

Interaction with Adrenoceptors

Studies on N-phenylpiperazine derivatives, including 1-Benzyl-2-phenylpiperazine, have shown their utility in mediating signals of α1-adrenoceptors. These findings are significant in understanding the binding mechanism of drugs used for cardiovascular diseases (Zhao et al., 2015).

Safety And Hazards

While specific safety and hazard information for 1-Benzyl-2-phenylpiperazine is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for 1-Benzyl-2-phenylpiperazine and similar compounds could involve further exploration of their acaricidal activity. For instance, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives have been found to exhibit good acaricidal activity . Therefore, it is always desirable to develop innovative agrochemicals with new modes of action and structures for spider mite control .

properties

IUPAC Name

1-benzyl-2-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)14-19-12-11-18-13-17(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELMQTQLBFMOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292433
Record name 2-Phenyl-1-(phenylmethyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-phenylpiperazine

CAS RN

5368-33-2
Record name 2-Phenyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-benzyl-2-phenyl-
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Record name NSC70400
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Record name 2-Phenyl-1-(phenylmethyl)piperazine
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Record name 1-benzyl-2-phenylpiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HJ Platte - 1962 - search.proquest.com
Among the vast spectrum of nitrogen-containing heterocyclic compounds, piperazine derivatives are in wide use as pharmaceuticals and to some extent in the preparation of nylon type …
Number of citations: 0 search.proquest.com
DVNS Rao, R Dandala, VK Handa, M Sivakumaran… - Arkivoc, 2006 - arkat-usa.org
… been prepared from 2-phenylpiperazine,2 N- (2-chloroethyl)-Nmethyl-β-chloro-β-phenylethylamine,3 2-chloroacetamide-N-methyl-2-phenylacetamide,4 1benzyl-2-phenylpiperazine.…
Number of citations: 7 www.arkat-usa.org
M Patberg, A Isaak, F Füsser, NVO Zacarías… - European Journal of …, 2021 - Elsevier
… Then 1-benzyl-2-phenylpiperazine 3d (1.0 eq, 0.24 mmol, 60 mg) was dissolved in dry acetonitrile (1 mL) and the solution was added to the mixture. After stirring for 1 d, the reaction …
Number of citations: 4 www.sciencedirect.com
M Patberg - … F., Ortiz Zacarías, NV, Vinnenberg, L …, 2021 - scholarlypublications …
… Then 1-benzyl-2-phenylpiperazine 3d (1.0 eq, 0.24 mmol, 60 mg) was dissolved in dry acetonitrile (1 mL) and the solution was added to the mixture. After stirring for 1 d, the reaction …
岡田寿太郎, 嶋林正治 - YAKUGAKU ZASSHI, 1978 - jstage.jst.go.jp
… 1-benZyl-2-phenylpiperazine" は,それぞれ文献記載の方法で合成した. なお,1-ethyl-2-1methylpiperazine. 1-benZyl-2-methylpiperazine.2-methyl-1-phenethylpiperazine は,1,2-…
Number of citations: 2 www.jstage.jst.go.jp

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